Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-11-4-5-12(16)9-10(8-11)6-7-15/h10-12H,4-9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQASXYMCLUHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
The fundamental step in the preparation of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is the enantioselective synthesis of the 8-azabicyclo[3.2.1]octane scaffold. Research has focused on two main strategies:
Acyclic Precursor Approach: Starting from acyclic compounds that contain stereochemical information, the bicyclic scaffold is formed via stereocontrolled cyclization reactions. This method requires careful design of the starting materials to ensure the desired stereochemistry in the product.
Direct Stereocontrol in Bicyclization or Desymmetrization: Alternative methodologies achieve stereochemical control during the formation of the bicyclic scaffold itself or by desymmetrizing achiral tropinone derivatives. These approaches often involve catalytic asymmetric transformations that directly yield enantiomerically enriched bicyclic compounds.
Protection and Functionalization: Introduction of the Tert-butyl Carbamate Group
The tert-butyl carbamate (Boc) protecting group is introduced to the nitrogen at the 8-position to stabilize the amine functionality during subsequent synthetic steps. The typical approach involves:
Boc Protection: Treatment of the bicyclic amine with di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the tert-butyl carbamate ester at the nitrogen atom.
Aminomethyl or Aminoethyl Side Chain Installation: The 3-position of the bicyclic ring is functionalized with an aminomethyl or aminoethyl group. This is commonly achieved by nucleophilic substitution or reductive amination strategies starting from appropriately functionalized precursors.
Synthetic Route Overview
A generalized synthetic sequence for this compound includes:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Enantioselective bicyclization | Catalytic asymmetric cyclization or desymmetrization of tropinone derivatives | Formation of enantiopure 8-azabicyclo[3.2.1]octane scaffold |
| 2 | Boc Protection | Di-tert-butyl dicarbonate, base (e.g., triethylamine) | Formation of tert-butyl carbamate at nitrogen |
| 3 | Side chain installation | Nucleophilic substitution or reductive amination with 2-aminoethyl precursors | Introduction of 3-(2-aminoethyl) substituent |
Detailed Research Findings
Enantioselective Synthesis: The key challenge is achieving high enantioselectivity in forming the bicyclic core. Catalysts and reaction conditions have been optimized to favor the desired stereochemistry, often employing chiral ligands or organocatalysts. The stereochemical outcome is critical since it affects the biological activity of the final compound.
Functional Group Compatibility: The Boc protection step is compatible with various functional groups and provides stability during further manipulations. It also facilitates purification and handling of intermediates.
Side Chain Incorporation: The 3-position functionalization with an aminoethyl group can be performed via reductive amination, where an aldehyde or ketone intermediate reacts with ethylenediamine or related amines under reducing conditions to yield the desired aminoethyl substituent.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology Description | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Enantioselective bicyclization | Catalytic asymmetric cyclization or desymmetrization | Chiral catalysts, tropinone derivatives | High stereocontrol, enantiopure product | Catalyst optimization, cost |
| Boc Protection | Carbamate formation with Boc2O | Di-tert-butyl dicarbonate, base | Protects amine, stable intermediate | Requires careful pH control |
| Aminoethyl side chain installation | Reductive amination or nucleophilic substitution | Aminoethyl reagents, reducing agents | Efficient introduction of side chain | Side reactions, purification issues |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and alkyl halides are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as amines, oxides, and substituted bicyclic structures .
Scientific Research Applications
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It is studied for its potential role in modulating biological pathways.
Medicine: It is used in the development of pharmaceutical compounds for treating PARP-1-associated diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with molecular targets such as PARP-1. It inhibits the activity of PARP-1, thereby preventing the repair of DNA damage and leading to cell death in cancer cells. This makes it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
*Calculated based on molecular formula C15H28N2O2.
Key Observations:
Substituent Impact on Reactivity: The 2-aminoethyl and 2-aminopropyl variants (Table 1) share similar amine functionalities but differ in alkyl chain length. Longer chains (e.g., aminopropyl) may increase lipophilicity, affecting membrane permeability . Cyanomethyl () introduces a nitrile group, which is metabolically stable and can participate in dipole interactions .
Biological Relevance: Compounds with sulfonamide or aryloxy substituents (e.g., ) have been explored as kinase inhibitors or GPCR modulators. For example, tert-butyl 3-(pyrazin-2-yloxy) analogs () showed activity in SAR studies for non-opioid pain targets . The bromo-pyrazole derivative () is a candidate for Suzuki-Miyaura cross-coupling, enabling diversification into more complex structures .
Key Observations:
- Common Intermediates : Many analogs (e.g., ) derive from tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9), highlighting its role as a versatile precursor .
- Yield Variability : Yields range from 36% () to quantitative (), depending on reaction efficiency and purification requirements.
- Protection/Deprotection Strategies : The Boc group is retained in most syntheses, underscoring its stability under diverse conditions (e.g., acidic/basic media) .
Physicochemical and Pharmacological Properties
Table 3: Comparative Physicochemical Data
*Calculated using ChemDraw or analogous tools.
Key Observations:
Biological Activity
Tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate, also known by its CAS number 1341038-78-5, is a bicyclic compound notable for its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H26N2O2
- Molecular Weight : 254.37 g/mol
- CAS Number : 1341038-78-5
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. The compound acts as a macrocyclic structure that may disrupt protein-protein interactions, which are crucial for numerous cellular processes.
Target Pathways
- Protein-Protein Interactions : The compound likely interferes with key protein interactions, which can influence signaling pathways involved in cell growth and apoptosis.
- Receptor Modulation : It may act on specific receptors, potentially affecting neurotransmitter systems or other signaling mechanisms.
Biological Activity and Applications
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antibacterial properties, making it a candidate for further investigation in the context of antibiotic resistance .
- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, it may have implications in treating neurological disorders or modulating neurotransmitter activity.
Case Studies
- Antibacterial Activity : A study highlighted the use of similar azabicyclo compounds in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .
- Neuroactive Compound Research : Research into related compounds has shown promise in modulating synaptic transmission, indicating that this compound could be explored for neuropharmacological applications .
Comparative Analysis
A comparison with similar compounds can provide insights into the unique properties of this compound:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H26N2O2 | Antimicrobial, Neuroactive |
| Tert-butyl (1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | C14H26N2O3 | Antimicrobial |
| Tert-butyl exo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate | C14H26N2O2 | Neuroactive |
Q & A
Q. What are the key synthetic pathways for synthesizing tert-butyl 3-(2-aminoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Core scaffold formation : Construction of the 8-azabicyclo[3.2.1]octane framework via cyclization reactions, such as intramolecular Mannich or Diels-Alder reactions.
- Functionalization : Introduction of the 2-aminoethyl group at the 3-position, often through alkylation or reductive amination.
- Protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis, followed by deprotection under acidic conditions (e.g., TFA) .
- Purification : Chromatographic techniques (e.g., flash column chromatography) and recrystallization ensure high purity.
Q. Which analytical methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the bicyclic structure, substituent positions, and Boc protection. For example, tert-butyl protons appear as a singlet near δ 1.4 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass).
- HPLC/UPLC : Assess purity (>95% by area under the curve) and monitor reaction progress .
Q. What are common reactions involving the 2-aminoethyl substituent in this compound?
The 2-aminoethyl group participates in:
- Acylation : Reaction with activated esters (e.g., NHS esters) to form amides.
- Reductive Amination : Condensation with aldehydes/ketones (e.g., 2,4-dimethoxybenzaldehyde) using NaBH(OAc)₃ as a reductant .
- Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) for bioconjugation, though steric hindrance may require optimized catalysts .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing the bicyclic scaffold be addressed?
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate) to control stereochemistry at the 3-position .
- Asymmetric Catalysis : Transition-metal catalysts (e.g., Ru or Rh complexes) for enantioselective cyclization. Recent studies report >90% enantiomeric excess (ee) using chiral phosphine ligands .
- Dynamic Resolution : Kinetic resolution during crystallization or enzymatic hydrolysis of racemic intermediates .
Q. How can reaction yields be optimized for introducing the 2-aminoethyl group?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DCE) enhance nucleophilicity of the amine.
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during alkylation.
- Catalytic Additives : Lewis acids (e.g., ZnCl₂) or crown ethers improve reaction efficiency by activating electrophiles .
- Stoichiometry : A 1.2–1.5 molar excess of the alkylating agent (e.g., bromoethylamine) ensures complete conversion .
Q. How should researchers resolve contradictions in reported biological activity data for derivatives of this compound?
- In Silico Validation : Molecular docking studies to compare binding affinities across derivatives (e.g., tropane alkaloid analogs) .
- Dose-Response Assays : Reproduce conflicting studies under standardized conditions (e.g., IC₅₀ measurements in HEK293 cells).
- Structural Analysis : X-ray crystallography or NOE NMR to confirm if stereochemical variations (e.g., endo vs. exo substitution) explain discrepancies .
Q. What strategies are effective for designing derivatives with enhanced biological activity?
- Bioisosteric Replacement : Substitute the 2-aminoethyl group with isosteres (e.g., azide or cyclopropylamine) to improve metabolic stability.
- Prodrug Approaches : Introduce labile esters or phosphates to enhance bioavailability.
- SAR Studies : Systematic modification of substituents (e.g., varying Boc protection or adding halogens) guided by QSAR models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
